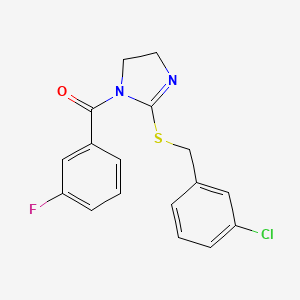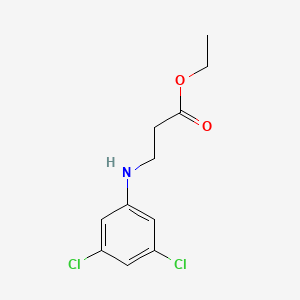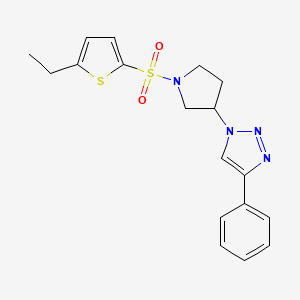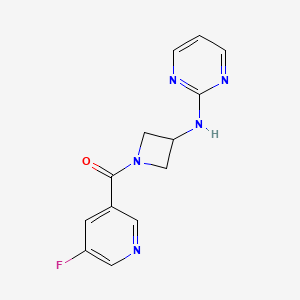![molecular formula C15H17ClN2O3S B2507880 N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide CAS No. 922391-61-5](/img/structure/B2507880.png)
N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide is a derivative of benzothiazole acetamides, which are known for their diverse biological activities and photophysical properties. Although the specific compound is not directly studied in the provided papers, insights can be drawn from related compounds. For instance, the structure of a similar compound, 2-Chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide, shows that the chlorophenyl ring is oriented at a slight angle to the thiazole ring, which could suggest that the chloro and methoxy substituents in the compound of interest may also influence its molecular conformation .
Synthesis Analysis
The synthesis of related benzothiazole acetamides typically involves the refluxing of benzothiazoles with acetic acid . This method could potentially be adapted for the synthesis of the compound by incorporating the appropriate chloro and methoxy substituents on the benzothiazole ring and the tetrahydrofuran moiety on the acetamide nitrogen.
Molecular Structure Analysis
The molecular structure of benzothiazole acetamides is characterized by the presence of hydrogen bonding, which plays a significant role in the assembly of these molecules. For example, N-(benzo[d]thiazol-2-yl)acetamide forms hydrogen bonds with water, which acts as a bridge between different molecules . This suggests that the compound of interest may also exhibit hydrogen bonding, potentially influencing its molecular assembly and physical properties.
Chemical Reactions Analysis
While the specific chemical reactions of this compound are not detailed in the provided papers, the general reactivity of benzothiazole acetamides can be inferred. The presence of the acetamide group and the benzothiazole ring could allow for various interactions and reactions, such as hydrogen bonding and potential reactivity at the substituent sites .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzothiazole acetamides are influenced by their molecular structure and intermolecular interactions. For instance, the crystal packing of 2-Chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide is facilitated by C-H...O interactions, which form chains in the crystal lattice . Similarly, the photophysical properties of these compounds are affected by the nature of the substituents and the hydrogen bonding patterns . These insights suggest that the compound of interest would also have unique physical and chemical properties shaped by its specific substituents and molecular interactions.
Applications De Recherche Scientifique
Synthesis and Biological Activity
Compounds containing benzothiazole and acetamide groups have been synthesized and evaluated for their biological activities, including anti-inflammatory, analgesic, and antibacterial properties. For example, a study reported the synthesis of novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone as anti-inflammatory and analgesic agents. These compounds exhibited COX-2 selectivity and showed significant analgesic and anti-inflammatory activities (Abu‐Hashem, Al-Hussain, & Zaki, 2020). Another study focused on the synthesis of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamides showing significant anti-inflammatory activity (Sunder & Maleraju, 2013).
Anticancer Activity
Several studies have explored the anticancer potential of benzothiazole and acetamide derivatives. A notable research demonstrated the antitumor screening of 4-thiazolidinones with benzothiazole moiety, where some compounds exhibited anticancer activity on various cancer cell lines, including leukemia, melanoma, lung, colon, CNS, ovarian, renal, prostate, and breast cancers (Havrylyuk, Mosula, Zimenkovsky, Vasylenko, Gzella, & Lesyk, 2010).
Ligand-Protein Interactions and Photovoltaic Efficiency
The interaction of benzothiazolinone acetamide analogs with proteins and their potential in photovoltaic applications have been studied, highlighting their light harvesting efficiency and non-linear optical activity. These compounds have been evaluated for use in dye-sensitized solar cells (DSSCs) due to their promising photochemical and thermochemical properties (Mary, Yalcin, Mary, Resmi, Thomas, Önkol, Kasap, & Yildiz, 2020).
Propriétés
IUPAC Name |
N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-N-(oxolan-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN2O3S/c1-9(19)18(8-10-4-3-7-21-10)15-17-13-12(20-2)6-5-11(16)14(13)22-15/h5-6,10H,3-4,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUETZDGODGVYDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(CC1CCCO1)C2=NC3=C(C=CC(=C3S2)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Ethoxy-2-(pyrrolidin-1-yl)benzo[d]thiazole](/img/structure/B2507797.png)

![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-(2,4-dimethylphenyl)acetamide](/img/structure/B2507802.png)


![4-[4-[6-(Oxan-4-yl)pyrimidin-4-yl]piperazin-1-yl]quinazoline](/img/structure/B2507805.png)




![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-3-fluorobenzamide](/img/structure/B2507817.png)
![N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-2-(4-methoxyphenoxy)propanamide](/img/structure/B2507818.png)

